molecular formula C13H9BrN4OS B4077634 3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B4077634
M. Wt: 349.21 g/mol
InChI Key: LHMYFFQVDQVVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound with potential applications in scientific research. It belongs to the class of benzoxazepine derivatives and is known to possess interesting biological properties.

Mechanism of Action

The mechanism of action of 3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and physiological effects:
3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been reported to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have antiviral and antibacterial activities. In addition, it has been shown to inhibit the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis.

Advantages and Limitations for Lab Experiments

3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several advantages and limitations for lab experiments. One advantage is its potential as a new drug candidate. It has been shown to possess interesting biological properties such as anticancer, antiviral, and antibacterial activities. Another advantage is its moderate to good yield in the synthesis process. However, one limitation is its limited availability. Another limitation is the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate its mechanism of action. This will help to better understand its biological properties and potential as a new drug candidate. Another direction is to explore its potential as a therapeutic agent for various diseases such as cancer, viral infections, and bacterial infections. Furthermore, there is a need to optimize the synthesis method to improve the yield and availability of this compound.

Scientific Research Applications

3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine has potential applications in scientific research. It has been reported to possess interesting biological properties such as anticancer, antiviral, and antibacterial activities. It has also been shown to inhibit the activity of certain enzymes such as tyrosine kinase and topoisomerase. These properties make it a promising candidate for the development of new drugs.

properties

IUPAC Name

10-bromo-3-prop-2-enylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4OS/c1-2-5-20-13-16-12-11(17-18-13)9-6-8(14)3-4-10(9)15-7-19-12/h2-4,6-7H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMYFFQVDQVVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C3=C(C=CC(=C3)Br)N=CO2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 5
3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 6
3-(allylthio)-10-bromo[1,2,4]triazino[5,6-d][3,1]benzoxazepine

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